![molecular formula C16H13NS B2843262 3-(Methylsulfanyl)-2-phenylquinoline CAS No. 400079-67-6](/img/structure/B2843262.png)
3-(Methylsulfanyl)-2-phenylquinoline
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Description
3-(Methylsulfanyl)-2-phenylquinoline (MSQ) is a chemical compound that belongs to the quinoline family. It is a heterocyclic aromatic compound that contains a sulfur atom and a phenyl group attached to a quinoline ring. MSQ has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Photosensitized Oxidation and C-S Bond Cleavage
The study of photosensitized oxidation of alkyl phenyl sulfoxides reveals insights into the C-S bond cleavage in radical cations. This process is crucial for understanding the reactivity and stability of sulfur-containing compounds, potentially influencing the design of photochemical reactions involving 3-(Methylsulfanyl)-2-phenylquinoline derivatives (Baciocchi et al., 2008).
Cascade Synthesis of Arylsulfonylquinolines
The tert-Butyl Hydroperoxide Mediated Cascade Synthesis presents a novel method for synthesizing 3-arylsulfonylquinoline derivatives, crucial for pharmaceutical drug development. This method provides a straightforward route to forming C-S bonds and quinoline rings, which could be applicable for compounds like 3-(Methylsulfanyl)-2-phenylquinoline (Zhang et al., 2016).
Synthesis of Quinolin-2-ones
The PhI(OCOCF3)2-mediated synthesis offers a general approach for assembling a variety of 3-arylquinolin-2-one compounds, featuring metal-free oxidative C-C bond formation. This method could be adapted for synthesizing related 3-(Methylsulfanyl)-2-phenylquinoline compounds, expanding the toolkit for organic synthesis and drug discovery (Liu et al., 2013).
Antitumor Agents Development
Research into 2-phenylquinolin-4-ones has led to the identification of potent antitumor agents. This research provides a foundation for exploring 3-(Methylsulfanyl)-2-phenylquinoline derivatives as potential anticancer drugs, highlighting the significance of quinoline derivatives in medicinal chemistry (Chou et al., 2010).
Halosulfonylation of Enynes
The cascade halosulfonylation of 1,7-enynes for synthesizing 3,4-dihydroquinolin-2(1H)-ones demonstrates a method for efficiently building molecular complexity. This technique could be relevant for functionalizing 3-(Methylsulfanyl)-2-phenylquinoline, contributing to the synthesis of complex quinoline derivatives (Zhu et al., 2016).
properties
IUPAC Name |
3-methylsulfanyl-2-phenylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBUTBTEKLFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-2-phenylquinoline |
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